![molecular formula C5H11FN2O2 B13151464 4-Fluoro-l-ornithine CAS No. 744992-38-9](/img/structure/B13151464.png)
4-Fluoro-l-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,5-Diamino-4-fluoropentanoic acid is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of two amino groups and a fluorine atom attached to a pentanoic acid backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,5-Diamino-4-fluoropentanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a suitable precursor, followed by the introduction of amino groups through reductive amination or other amination techniques. The reaction conditions often require controlled temperatures, specific catalysts, and protective groups to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of (2S)-2,5-Diamino-4-fluoropentanoic acid may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,5-Diamino-4-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S)-2,5-Diamino-4-fluoropentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biochemical pathways.
Industry: It is utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (2S)-2,5-Diamino-4-fluoropentanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,5-Diaminopentanoic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
4-Fluoropentanoic acid: Contains the fluorine atom but lacks the amino groups, leading to distinct reactivity and applications.
Uniqueness
The unique combination of amino groups and a fluorine atom in (2S)-2,5-Diamino-4-fluoropentanoic acid imparts specific chemical and biological properties that are not observed in its analogs. This makes it a compound of interest for targeted research and development in various scientific disciplines.
Biological Activity
4-Fluoro-L-ornithine (Fl-Orn) is a fluorinated analog of L-ornithine, a non-proteinogenic amino acid that plays a crucial role in the urea cycle and polyamine synthesis. This compound has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications, particularly in cancer treatment and metabolic research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Polyamine Synthesis and Metabolic Flux
this compound acts as a substrate for polyamine synthesis, substituting for L-ornithine. Research indicates that Fl-Orn is metabolized into fluorinated polyamines such as 2-fluoroputrescine, 6-fluorospermidine, and 6-fluorospermine. In a study involving L1210 murine leukemia cells, Fl-Orn was incorporated into polyamine pools at rates comparable to those of ornithine itself, suggesting that it can effectively replace ornithine in metabolic pathways without significantly inhibiting cell growth at concentrations up to 500 µM .
Cell Proliferation and Polyamine Pool Dynamics
The incorporation of Fl-Orn into polyamine pools reflects the proliferation status of cells. In non-growing cells, the uptake of Fl-Orn was minimal, while in proliferating cells, the rate of incorporation was proportional to the size of the natural polyamine pool. This suggests that Fl-Orn can serve as a biomarker for assessing metabolic activity in cancer cells .
Pharmacological Properties
Inhibition of Ornithine Decarboxylase
Fl-Orn has been shown to inhibit ornithine decarboxylase (ODC), an enzyme critical for converting L-ornithine into polyamines. This inhibition may lead to reduced levels of polyamines, which are often elevated in cancerous tissues. By modulating ODC activity, Fl-Orn may exert anti-proliferative effects on tumor cells .
Case Studies
Case Report on Urea Cycle Disorder
A notable case report highlighted the role of ornithine metabolism in urea cycle disorders. In patients with late-onset ornithine transcarbamylase (OTC) deficiency, elevated levels of ornithine were observed alongside neurological symptoms. This underscores the importance of monitoring ornithine and its analogs like Fl-Orn in clinical settings, particularly concerning ammonia levels and neurological health .
Table 1: Summary of Biological Activities of this compound
Properties
CAS No. |
744992-38-9 |
---|---|
Molecular Formula |
C5H11FN2O2 |
Molecular Weight |
150.15 g/mol |
IUPAC Name |
(2S)-2,5-diamino-4-fluoropentanoic acid |
InChI |
InChI=1S/C5H11FN2O2/c6-3(2-7)1-4(8)5(9)10/h3-4H,1-2,7-8H2,(H,9,10)/t3?,4-/m0/s1 |
InChI Key |
ZRIIYXZTUJZZCU-BKLSDQPFSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(CN)F |
Canonical SMILES |
C(C(CN)F)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.